molecular formula C26H29N7O2 B606659 Chmfl-flt3-122

Chmfl-flt3-122

Cat. No.: B606659
M. Wt: 471.6 g/mol
InChI Key: IZNAFSDUTMZGSF-LJQANCHMSA-N
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Mechanism of Action

Target of Action

CHMFL-FLT3-122 is a potent, selective, and orally active inhibitor of the FLT3 kinase . FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production . The compound shows selectivity for FLT3 over other kinases such as BTK (Bruton’s tyrosine kinase) and c-KIT .

Mode of Action

This compound interacts with its primary target, the FLT3 kinase, by binding to it and inhibiting its activity . This inhibition disrupts the normal signaling pathways of the FLT3 kinase, leading to changes in the cell cycle . Specifically, this compound induces apoptosis, a form of programmed cell death, by arresting the cell cycle in the G0/G1 phase .

Biochemical Pathways

The inhibition of FLT3 kinase by this compound affects several downstream signaling pathways. It significantly inhibits FLT3 auto-phosphorylation at the Tyr589/591 site, and also inhibits the phosphorylation of Stat5, ERK, AKT, and the expression of cMYC . These changes disrupt normal cell signaling, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After a single oral dose, the compound was found to be well-absorbed, with an absolute bioavailability of around 50% . It was extensively metabolized, with the majority of the dose excreted in the feces . The metabolic pathways of this compound were identified as N-dealkylation, oxidation, amide hydrolysis, sulfate conjugation, and glucuronic conjugation .

Result of Action

The action of this compound results in significant molecular and cellular effects. In vitro studies have shown that the compound can significantly inhibit the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cancer cell lines . In vivo studies in mice have shown that this compound can almost completely suppress tumor progression .

Biochemical Analysis

Preparation Methods

The synthesis of CHMFL-FLT3-122 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization to introduce the phenoxyphenyl and piperidinyl groups . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) for solubilization and purification . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

CHMFL-FLT3-122 undergoes various types of chemical reactions, including:

Scientific Research Applications

CHMFL-FLT3-122 has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

CHMFL-FLT3-122 is a novel compound developed as a potent and selective inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor, which is critically involved in the pathogenesis of acute myeloid leukemia (AML). The compound has shown promising biological activity against FLT3-ITD (internal tandem duplication) mutations, which occur in approximately 30% of AML cases and are associated with poor prognosis.

This compound operates primarily by inhibiting the FLT3 kinase activity, which is essential for the proliferation and survival of hematopoietic cells. The compound has been demonstrated to induce apoptosis in FLT3-ITD positive AML cell lines by arresting the cell cycle in the G0/G1 phase. This mechanism is critical as it disrupts the aberrant signaling pathways activated by FLT3 mutations, leading to reduced cell survival and proliferation.

Selectivity and Potency

The selectivity profile of this compound is noteworthy:

  • IC50 against FLT3 kinase : 40 nM
  • GI50 against MV4-11 : 22 nM
  • GI50 against MOLM13 : 21 nM
  • Selectivity over BTK kinase : >10-fold
  • Selectivity over c-KIT kinase : 170-fold

This high selectivity is significant as it minimizes potential off-target effects, particularly myelosuppression, which is a common side effect associated with other FLT3 inhibitors that also inhibit c-KIT.

In Vivo Efficacy

In preclinical studies, this compound exhibited good bioavailability (30%) and effectively suppressed tumor growth in xenograft models using MV4-11 cells. The administration of 50 mg/kg significantly reduced tumor size without observable toxicity, indicating a favorable safety profile.

Summary of Biological Activity

ParameterValue
IC50 (FLT3 kinase)40 nM
GI50 (MV4-11)22 nM
GI50 (MOLM13)21 nM
Selectivity (FLT3 vs BTK)>10-fold
Selectivity (FLT3 vs c-KIT)170-fold
Oral Bioavailability30%

Comparison with Other FLT3 Inhibitors

CompoundIC50 (FLT3)Selectivity (vs c-KIT)Clinical Status
This compound40 nM170-foldPreclinical
Midostaurin~100 nMModerateApproved
Quizartinib~10 nMLowApproved
Crenolanib~30 nMModerateApproved

Case Study 1: Efficacy in AML Models

In a study evaluating the efficacy of this compound in AML xenograft models, researchers observed a significant reduction in tumor burden compared to control groups. The study highlighted that treatment with this compound led to a marked decrease in leukemic cell proliferation and an increase in apoptotic markers.

Case Study 2: Safety Profile Assessment

A separate investigation focused on the safety profile of this compound. The compound was administered to animal models at varying doses, revealing no significant adverse effects at therapeutic doses. This contrasts sharply with other FLT3 inhibitors that often lead to myelosuppression due to their non-selective inhibition.

Properties

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAFSDUTMZGSF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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